molecular formula C6H13ClO B031631 6-Chloro-1-hexanol CAS No. 2009-83-8

6-Chloro-1-hexanol

Cat. No.: B031631
CAS No.: 2009-83-8
M. Wt: 136.62 g/mol
InChI Key: JNTPTNNCGDAGEJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is often used in organic synthesis , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.

Mode of Action

It is known to be used in the preparation of its corresponding bromide by reaction with sodium bromide

Pharmacokinetics

Its physical and chemical properties such as solubility, density, and boiling point can influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Chloro-1-hexanol . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability.

Biochemical Analysis

Biochemical Properties

The role of 6-Chloro-1-hexanol in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. These interactions are crucial for its function and influence its biochemical properties .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From 1,6-Hexanediol and Hydrochloric Acid: One common method involves the reaction of with .

    Using Cyanuric Chloride: Another method involves using as a reagent. The process includes dissolving cyanuric chloride in a solvent, followed by its reaction with .

Industrial Production Methods: The industrial production of 6-Chloro-1-hexanol often follows the same synthetic routes but on a larger scale. The use of cyanuric chloride and 1,6-hexanediol is preferred due to the high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 6-Chloro-1-hexanol is unique due to its specific structure, which combines a hydroxyl group and a chlorine atom on a hexanol chain. This combination allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

6-chlorohexan-1-ol
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InChI

InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTPTNNCGDAGEJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCO
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H13ClO
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DSSTOX Substance ID

DTXSID4049240
Record name 6-Chlorohexan-1-ol
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Molecular Weight

136.62 g/mol
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Physical Description

Liquid, Clear light yellow liquid;
Record name 1-Hexanol, 6-chloro-
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Record name 6-Chloro-1-hexanol
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CAS No.

2009-83-8
Record name 6-Chloro-1-hexanol
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Record name 6-Chloro-1-hexanol
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Record name 6-Chloro-1-hexanol
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Record name 1-Hexanol, 6-chloro-
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Record name 6-Chlorohexan-1-ol
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Record name 6-chlorohexan-1-ol
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Record name 6-CHLORO-1-HEXANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are some of the common synthetic routes employed to produce 6-chloro-1-hexanol?

A1: this compound serves as a versatile building block in organic synthesis. One common approach involves using it as a starting material alongside 3-octyn-1-ol to synthesize (Z)-7,(E)-11-hexadecadienyl acetate, the sex pheromone found in female Angoumois grain moths. [] Another method utilizes the reaction of bis(4-mercaptomethylphenyl)methane with this compound to yield bis[4-(6-hydroxyhexyl)thiomethylphenyl]methane. This compound then acts as a precursor for synthesizing new thermoplastic nonsegmented thiopolyurethanes. []

Q2: Can you elaborate on the structural features of this compound and provide its spectroscopic data?

A2: this compound (C6H13ClO) possesses both a hydroxyl group and a chlorine atom separated by a six-carbon chain. Characterization of this compound and its derivatives is often achieved through techniques like 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis. For instance, these methods were employed to confirm the structure of N-[6-(2-bromo-2-methylpropanoyloxy)hexyl]-N,N-dimethyldodecan-1-ammonium iodide, a cationic surface-active ATRP initiator synthesized using this compound as one of the starting materials. []

Q3: How does the chain length of poly(4-oxyalkylenoxy benzoate)s, synthesized using this compound, influence their properties?

A3: Researchers have investigated the impact of varying chain lengths within poly(4-oxyalkylenoxy benzoate)s. [] These polymers were prepared using p-(4-hydroxy)benzoic acid and different chloroalcohols, including this compound. The study revealed that increasing the number of methylene groups in the repeating unit, achieved by using this compound, significantly impacted the polymer's glass transition temperature (Tg), melting point (Tm), and crystallinity. These findings highlight the role of chain length in dictating the thermal behavior and physical properties of these polymers.

Q4: Are there any applications of this compound in material science, specifically related to liquid crystals?

A4: Yes, this compound has proven useful in developing liquid crystal materials. One study employed it in the synthesis of a thermotropic side-chain liquid crystal polymer. [] The researchers first reacted this compound with 4-methoxy-4'-hydroxybiphenyl and subsequently with methacryloyl chloride to obtain 6-methoxy-6'-hexyloxybiphenyl methacrylate. Polymerization of this monomer yielded a thermotropic side-chain liquid crystal polymer. When incorporated as an orientation layer in ferroelectric liquid crystal displays, this polymer exhibited desirable properties like homogeneous orientation and excellent memory characteristics.

Q5: Beyond its applications in polymer chemistry, are there any other notable uses of this compound?

A5: this compound plays a role in the synthesis of 2,5-Bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine. [] This compound is synthesized through a multi-step procedure involving Williamson ether synthesis, hydrolysis, and Sonogashira coupling. While the specific application of this compound is not detailed in the research, its synthesis highlights the versatility of this compound in constructing complex organic molecules.

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